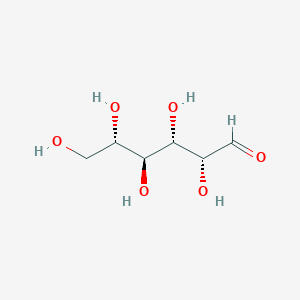
(2R,3S,4S,5S)-2,3,4,5,6-五羟基己醛
描述
“(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal” is a chemical compound with the molecular formula C6H12O6 . It is also known as aldehydo-D-gulose, which is the open chain form of D-gulose .
Molecular Structure Analysis
The molecular structure of “(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal” can be found in various chemical databases . The structure data file (SDF/MOL File) of this compound is available for download, providing information about the atoms, bonds, connectivity, and coordinates .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal” can be found in chemical databases . These include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and more .科学研究应用
溶解度研究
- 乙醇-水溶液中的溶解度:已对糖类物质的溶解度进行了研究,包括(2R,3S,4S,5S)-2,3,4,5,6-五羟基己醛,在乙醇-水混合物中的溶解度。这些研究对于了解这些化合物在不同溶剂中的物理和化学性质至关重要(Gong, Wang, Zhang, & Qu, 2012)。
热力学相互作用
- 相互作用焓:在含有氯化钠的水溶液中研究了该化合物与乙酰胺和N,N-二甲基甲酰胺的混合焓,为了解热力学性质和溶质-溶质相互作用提供了见解(Liu, Zhu, Sun, Xu, Sun, & Li, 2009)。
合成和抑制研究
- 抑制剂开发的合成:已探索了该化合物的类似物的合成,用于开发潜在的抑制剂,突显了其在生物化学和药物发现中的相关性(Dardonville & Gilbert, 2003)。
结合亲和力和受体研究
- 雌激素受体结合:已进行了(2R,3S,4S,5S)-2,3,4,5,6-五羟基己醛的衍生物及其与雌激素受体结合亲和力的研究,表明其在药物化学中的重要性(Landvatter & Katzenellenbogen, 1982)。
聚合和材料科学应用
- 环聚合:研究该化合物的衍生物的环聚合,以生产具有特定金属离子结合特性的聚合物,展示了其在材料科学中的应用(Satoh, Kitazawa, Hashimoto, Yokota, & Kakuchi, 1997)。
制药合成
- 药物开发中的合成:已合成了该化合物的衍生物,用于潜在的药物应用,反映了其在药物合成和开发中的重要性(Machinaga & Kibayashi, 1992)。
生物化学研究
- 对映纯衍生物的合成:已研究了该化合物的对映纯衍生物的合成,表明了其在立体化学和生物化学中的重要性(Schmidt et al., 1991)。
属性
IUPAC Name |
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-AZGQCCRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173141 | |
| Record name | L-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexanal | |
CAS RN |
1949-88-8 | |
| Record name | L-Altrose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Altrose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001949888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Altrose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-3H-imidazo[4,5-f]isoquinoline](/img/structure/B117766.png)





![4-[[6-(4-Carbamimidoylphenyl)-2-methyl-3-oxopyridazine-4-carbonyl]-methylamino]cyclohexane-1-carboxylic acid](/img/structure/B117783.png)




